N-(2,5-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
N-(2,5-Dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a benzopyran ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorophenyl halide and a nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the desired substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-Dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dichlorophenyl)-4-hydroxybenzamide
- 6-Chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
Uniqueness
N-(2,5-Dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is unique due to its specific structural features, such as the combination of the dichlorophenyl group and the benzopyran ring. This unique structure may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H13Cl2NO3 |
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Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |
InChI |
InChI=1S/C17H13Cl2NO3/c1-17(9-10-4-2-3-5-12(10)15(21)23-17)16(22)20-14-8-11(18)6-7-13(14)19/h2-8H,9H2,1H3,(H,20,22) |
InChI Key |
JLRDIFAVOYDABE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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